molecular formula C20H20N4O2S B2436501 N-(3-phenylpropyl)-2-(3-phenylureido)thiazole-4-carboxamide CAS No. 955681-43-3

N-(3-phenylpropyl)-2-(3-phenylureido)thiazole-4-carboxamide

Cat. No.: B2436501
CAS No.: 955681-43-3
M. Wt: 380.47
InChI Key: GSTMPIQHNJCGQO-UHFFFAOYSA-N
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Description

N-(3-phenylpropyl)-2-(3-phenylureido)thiazole-4-carboxamide: is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a phenylpropyl group, and a phenylureido moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylpropyl)-2-(3-phenylureido)thiazole-4-carboxamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of Phenylpropyl Group: The phenylpropyl group can be introduced via a nucleophilic substitution reaction using a suitable phenylpropyl halide.

    Formation of Phenylureido Moiety: The phenylureido group is introduced by reacting the thiazole derivative with phenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylpropyl)-2-(3-phenylureido)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a chemical intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)-2-(3-phenylureido)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-phenylpropyl)-2-(3-phenylureido)thiazole-4-carboxamide: can be compared with other thiazole derivatives, such as:

Uniqueness

  • The presence of both the phenylpropyl group and the phenylureido moiety in this compound distinguishes it from other similar compounds. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential applications.

Properties

IUPAC Name

2-(phenylcarbamoylamino)-N-(3-phenylpropyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c25-18(21-13-7-10-15-8-3-1-4-9-15)17-14-27-20(23-17)24-19(26)22-16-11-5-2-6-12-16/h1-6,8-9,11-12,14H,7,10,13H2,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTMPIQHNJCGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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